molecular formula C22H18BrClN4O2 B3671165 5-bromo-2-chloro-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide

5-bromo-2-chloro-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide

Cat. No.: B3671165
M. Wt: 485.8 g/mol
InChI Key: JWOJAJJENNDZSW-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique structural features, which contribute to its diverse chemical reactivity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core is synthesized through a cyclization reaction involving an appropriate precursor.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the benzotriazole core with the substituted benzamide moiety under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromo or chloro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or benzotriazoles.

Scientific Research Applications

5-Bromo-2-chloro-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industrial Applications: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-4’-ethoxydiphenylmethane
  • 5-Bromo-2-chloro-4’-ethoxybenzophenone
  • 5-Bromo-2-chloro-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide

Uniqueness

5-Bromo-2-chloro-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is unique due to its benzotriazole core, which imparts distinct chemical reactivity and biological activity. This core structure differentiates it from other similar compounds, making it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrClN4O2/c1-3-30-16-7-5-15(6-8-16)28-26-20-10-13(2)19(12-21(20)27-28)25-22(29)17-11-14(23)4-9-18(17)24/h4-12H,3H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOJAJJENNDZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=C(C=CC(=C4)Br)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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